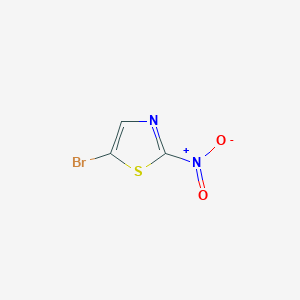5-Bromo-2-nitrothiazole
CAS No.: 182692-69-9; 3034-48-8
Cat. No.: VC4540661
Molecular Formula: C3HBrN2O2S
Molecular Weight: 209.02
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 182692-69-9; 3034-48-8 |
|---|---|
| Molecular Formula | C3HBrN2O2S |
| Molecular Weight | 209.02 |
| IUPAC Name | 5-bromo-2-nitro-1,3-thiazole |
| Standard InChI | InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H |
| Standard InChI Key | RTBUHHOZDGNXDE-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=N1)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular structure of 5-bromo-2-nitrothiazole consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with bromine and nitro substituents at positions 5 and 2. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃HBrN₂O₂S | |
| Molecular Weight | 209.02 g/mol | |
| Melting Point | 84–88°C | |
| Spectral Data (IR) | C=N: ~1,550 cm⁻¹; N-O: ~1,350 cm⁻¹ | |
| Solubility | Low in polar solvents |
The bromine atom enhances electrophilic substitution reactivity, while the nitro group contributes to redox activity and hydrogen-bonding interactions.
Isomerization Dynamics
A notable feature of 5-bromo-2-nitrothiazole is its thermal isomerization to 2-bromo-5-nitrothiazole under specific conditions. This rearrangement, observed during reactions with weakly basic amines, results in competitive pathways:
-
Direct nucleophilic displacement of bromine at position 5.
-
Isomerization to the 2-bromo-5-nitro isomer, followed by substitution at position 2 .
X-ray crystallography confirms the structural identity of rearrangement products, underscoring the importance of reaction conditions in synthetic applications .
Synthesis and Industrial Production
Industrial-Scale Production
Industrial methods optimize yield (>85%) through:
-
Continuous-flow reactors to minimize side reactions.
-
Catalytic bromination using FeBr₃.
Challenges include controlling isomerization during large-scale reactions, which necessitates precise temperature regulation .
Biological Activity and Mechanisms
Antimicrobial Effects
5-Bromo-2-nitrothiazole demonstrates broad-spectrum antimicrobial activity:
| Organism | Mechanism of Action | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Helicobacter pylori | PFOR enzyme inhibition | 0.8 µM | |
| Clostridium difficile | Disruption of redox cycling | 1.2 µM | |
| Giardia duodenalis | Flavohemoglobin targeting | 0.5 µM |
The nitro group undergoes reductive activation in anaerobic environments, generating reactive intermediates that disrupt microbial metabolism.
Applications in Scientific Research
Medicinal Chemistry
-
Anticancer Probes: Bromine substitution enhances DNA intercalation, with preliminary studies showing cytotoxicity in HeLa cells (EC₅₀ = 12 µM).
-
Enzyme Inhibition Studies: Used to investigate cytochrome P450 interactions, revealing mixed-type inhibition (Ki = 4.3 µM).
Industrial Applications
-
Dye Synthesis: Serves as a precursor for thiazole-based pigments.
-
Polymer Additives: Nitro-thiazole derivatives improve thermal stability in polyesters.
Comparative Analysis with Analogues
The dual bromine-nitro substitution in 5-bromo-2-nitrothiazole confers distinct electronic and steric effects, enabling unique binding modes in biological systems .
Future Research Directions
-
Derivative Synthesis: Modifying the thiazole ring with fluorinated groups to enhance blood-brain barrier penetration.
-
Isomerization Control: Developing catalysts to suppress thermal rearrangement during synthesis .
-
Multitarget Drug Design: Exploiting MAO-B/ChE dual inhibition for Parkinson’s disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume